molecular formula C21H14O2 B11837406 2,8-Diphenyl-4H-1-benzopyran-4-one CAS No. 87241-87-0

2,8-Diphenyl-4H-1-benzopyran-4-one

Cat. No.: B11837406
CAS No.: 87241-87-0
M. Wt: 298.3 g/mol
InChI Key: UNMMOXFUFRQAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diphenyl-4H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are widely studied in the fields of medicinal chemistry and pharmacology. The structure of this compound consists of a benzopyran ring system with phenyl groups attached at the 2 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diphenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux, leading to the formation of the desired benzopyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Diphenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

2,8-Diphenyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,8-Diphenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting antiproliferative effects. Additionally, its antioxidant properties can scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

2,8-Diphenyl-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives such as:

    2,3-Dihydro-4H-1-benzopyran-4-one: Lacks the phenyl groups at the 2 and 8 positions, resulting in different biological activities.

    7,8-Dihydroxy-2,3-diphenyl-4H-1-benzopyran-4-one: Contains additional hydroxyl groups, which can enhance its antioxidant properties.

    2,8-Dimethyl-3-phenyl-4H-1-benzopyran-4-one: Substitution of phenyl groups with methyl groups alters its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzopyran derivatives.

Properties

CAS No.

87241-87-0

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,8-diphenylchromen-4-one

InChI

InChI=1S/C21H14O2/c22-19-14-20(16-10-5-2-6-11-16)23-21-17(12-7-13-18(19)21)15-8-3-1-4-9-15/h1-14H

InChI Key

UNMMOXFUFRQAMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC(=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.